Flubendiamide
Overview
Description
Synthesis Analysis
The synthesis of flubendiamide involves complex chemical processes designed to achieve its potent pesticidal properties. While specific synthesis pathways are proprietary to the manufacturing companies, the general approach involves the assembly of the compound's unique benzodiazepine core, which is essential for its mode of action. Research focuses on optimizing these synthesis routes to enhance efficiency and reduce environmental impact.
Molecular Structure Analysis
Flubendiamide's molecular structure is characterized by a phthalic acid diamide backbone, crucial for its activity against target pests. This structure interacts with the ryanodine receptor in a way that is distinct from other classes of insecticides, providing a novel mode of action that is effective even against pests resistant to other insecticides. The structure's stability and reactivity are key to its effectiveness and persistence in the environment.
Chemical Reactions and Properties
The chemical properties of flubendiamide, such as its stability under various environmental conditions and its reactivity with other substances, determine its suitability for use in different agricultural settings. Its relatively stable nature under sunlight and its moderate solubility in water make it an effective insecticide for foliar application. However, these properties also necessitate careful management to avoid unintended environmental consequences.
Physical Properties Analysis
Flubendiamide's physical properties, including its melting point, solubility in various solvents, and vapor pressure, are critical for its formulation into commercial products. These properties affect how the insecticide can be applied, its persistence in the environment, and its behavior in the presence of crops and pests.
Chemical Properties Analysis
The chemical behavior of flubendiamide, including its degradation products and interaction with soil and water, is essential for understanding its environmental impact. Studies focus on its half-life in different environments, its mobility in soil, and its potential for bioaccumulation. These aspects are crucial for assessing the risks associated with its use and for developing guidelines to mitigate potential environmental and health impacts.
- Anastassiadou et al. (2020) discuss the review of maximum residue levels for flubendiamide, providing insights into its regulatory status and environmental considerations EFSA Journal.
Scientific Research Applications
Bioaccumulation and Toxicity Effects in Zebrafish
Scientific Field: Environmental Science and Pollution Research
Application Summary
Flubendiamide is a widely used diamide insecticide with many adverse effects on environmental organisms. This study assessed its bioaccumulation and toxicity effects in zebrafish (Danio rerio) using LC-MS/MS .
Methods of Application: The concentrations of flubendiamide in the whole zebrafish increased in the early stages and achieved steady levels at 14 days .
Results
Although flubendiamide did not significantly affect the growth phenotypes of zebrafish, it significantly changed the hepatic somatic index (HSI) of zebrafish. Histopathological analysis showed that flubendiamide could cause structural damage to the liver tissue of zebrafish .
Bio-efficacy Against Yellow Stem Borer and Leaf Folder in Rice
Scientific Field: Tropical Insect Science
Methods of Application
Spray of flubendiamide 20 WG @ 25 g a.i. ha −1 first at tillering stage (30 days after transplanting) and second at panicle initiation stage (50 days after transplanting) or whenever the pests cross economic threshold level .
Results
The results of present investigations indicate that spray of flubendiamide 20 WG @ 25 g a.i. ha −1 was found effective and best insecticidal treatment in mitigating the damage caused by yellow stem borer and leaf folder and consequently translated in higher grain yield during both the experimental seasons .
Comparative Bio-efficacy Against Yellow Stem Borer and Leaf Folder in Basmati Rice
Scientific Field: Tropical Insect Science
Methods of Application
The application of flubendiamide 20 WG @ 25 g a.i. ha −1 was found effective and best insecticidal treatment in mitigating the damage caused by yellow stem borer and leaf folder .
Results
The results indicate that flubendiamide 20 WG @ 25 g a.i. ha −1 was found effective and best insecticidal treatment in mitigating the damage caused by yellow stem borer and leaf folder, consequently translated in higher grain yield during both the experimental seasons .
Cyto-Genotoxic and Behavioral Effects in Allium cepa Root Cells and Drosophila melanogaster
Scientific Field: Molecular Genetics and Genomics
Methods of Application
The cyto-genotoxic effects of Flubendiamide on the root growth, mitotic index (MI), chromosomal aberrations (CAs) and deoxyribonucleic acid (DNA) damage in A. cepa root meristematic cells were investigated using the root growth inhibition Allium test and Comet assays .
Results: Flubendiamide caused CAs in the form of disturbed ana-telophase, chromosome laggards, stickiness, anaphase-bridge and polyploidy depending on the concentration and the exposure time . DNA damage increased significantly in the Flubendiamide-treated onions depending on the concentration and time .
Safety to Natural Enemies and Residues in Basmati Rice
Scientific Field: Tropical Insect Science
Methods of Application
The application of flubendiamide 20 WG @ 25 g a.i. ha −1 was found effective and best insecticidal treatment in mitigating the damage caused by yellow stem borer and leaf folder .
Results
No phytotoxicity symptoms were inflicted by foliar application of flubendiamide 20 WG (20, 25 and 30 g a.i. ha −1) on the rice crop during both the years of study . Flubendiamide 20 WG was also found safe to different natural enemies viz. green mirid bug Cyrtorhinus lividipennis Reuter; seven spotted lady beetle, Coccinella septempunctata (Linnaeus) and spiders (Araneae: Aranidae) recorded in the rice field .
Molecular Docking Studies
Scientific Field: Molecular Genetics and Genomics
Methods of Application
The cyto-genotoxic effects of Flubendiamide on the root growth, mitotic index (MI), chromosomal aberrations (CAs) and deoxyribonucleic acid (DNA) damage in A. cepa root meristematic cells were investigated using the root growth inhibition Allium test and Comet assays .
Results: Flubendiamide caused CAs in the form of disturbed ana-telophase, chromosome laggards, stickiness, anaphase-bridge and polyploidy depending on the concentration and the exposure time . DNA damage increased significantly in the Flubendiamide-treated onions depending on the concentration and time .
Safety And Hazards
properties
IUPAC Name |
1-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]-3-iodo-2-N-(2-methyl-1-methylsulfonylpropan-2-yl)benzene-1,2-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F7IN2O4S/c1-12-10-13(21(24,22(25,26)27)23(28,29)30)8-9-16(12)32-18(34)14-6-5-7-15(31)17(14)19(35)33-20(2,3)11-38(4,36)37/h5-10H,11H2,1-4H3,(H,32,34)(H,33,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNITFSDLCMLGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)C2=C(C(=CC=C2)I)C(=O)NC(C)(C)CS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F7IN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047672 | |
Record name | Flubendiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Solubility (g/L, 20 °C): p-xylene 0.488; n-heptane 0.000835; methanol 26.0; 1,2-dichloroethane 8.12; acetone 102; ethyl acetate 29.4, In water, 29.9 ug/L at 20 °C | |
Record name | Flubendiamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.659 at 20 °C | |
Record name | Flubendiamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<7.5X10-7 mm Hg at 25 °C | |
Record name | Flubendiamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Ryanodine receptors (RyRs) are a distinct class of ligand-gated calcium channels controlling the release of calcium from intracellular stores. They are located on the sarcoplasmic reticulum of muscle and the endoplasmic reticulum of neurons and many other cell types. Ryanodine, a plant alkaloid and an important ligand used to characterize and purify the receptor, has served as a natural botanical insecticide, but attempts to generate synthetic commercial analogues of ryanodine have proved unsuccessful. Recently /the phthalic acid and diamide/ classes of synthetic chemicals have emerged resulting in commercial insecticides that target insect RyRs. ... /This article reviews/ the structure and functions of insect RyRs and addresses the modes of action of phthalic acid diamides and anthranilic diamides on insect ryanodine receptors. Particularly interesting is the inherent selectivity both chemical classes exhibit for insect RyRs over their mammalian counterparts..., Flubendiamide is a benzenedicarboxamide derivative that shows selective insecticidal activity against lepidopterous insects. The specific modulatory effects of flubendiamide on ryanodine binding in insect muscle microsomal membranes suggest that the ryanodine receptor (RyR) Ca(2+) release channel is a primary target of flubendiamide. ... cDNA encoding a novel RyR from the lepidopterous silkworm RyR (sRyR) /was cloned/ and ... the sensitivity to flubendiamide of the recombinant sRyR in HEK293 cells /was tested/. Confocal localization studies and Ca(2+) imaging techniques revealed that sRyRs form Ca(2+) release channels in the endoplasmic reticulum. Importantly, flubendiamide induced release of Ca(2+) through the sRyR, but not through the rabbit RyR isoforms. Photoaffinity labeling of sRyR deletion mutants using a photoreactive derivative revealed that flubendiamide is mainly incorporated into the transmembrane domain (amino acids 4111-5084) of the sRyR. The rabbit cardiac muscle isoform RyR2 (rRyR2) and the RyR mutant carrying a replacement of the transmembrane domain (residues 4084-5084) with its counterpart sequence from rRyR2 (residues 3936-4968) were not labeled by the photoreactive compound. This replacement in the sRyR significantly impaired the responses to flubendiamide but only marginally reduced the sensitivity to caffeine, a general RyR activator. Furthermore, deletion of the N-terminal sequence (residues 183-290) abolished the responses of the sRyR to flubendiamide but not the sensitivity to caffeine. /These/ results suggest that the transmembrane domain plays an important role in the formation of an action site for flubendiamide, while the N-terminus is a structural requirement for flubendiamide-induced activation of the sRyR., Flubendamide belongs to the phthalic acid diamide class of insecticides for control of adult and larval Lepidoptera. It acts by targeting the ryanodine cell receptor and interfering with the calcium release channel, which is involved in muscle contraction. It is known to stabilize insect ryanodine receptors in an open state in a species-specific manner and to desensitize the calcium dependence of channel activity. Continuous stimulation of muscle contraction by "locking" the calcium channel in an "open" state, leads to muscle paralysis and eventual death of the organism. Whole organism symptoms may include feeding cessation, lethargy, paralysis, and death. | |
Record name | Flubendiamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Flubendiamide | |
Color/Form |
White crystalline powder | |
CAS RN |
272451-65-7 | |
Record name | Flubendiamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=272451-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flubendiamide [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272451657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flubendiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzenedicarboxamide, N2-[1,1-dimethyl-2-(methylsulfonyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUBENDIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEV84ZI4K6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Flubendiamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
217.5-220.7 °C | |
Record name | Flubendiamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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